molecular formula C6H9F2NO B3046245 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane CAS No. 1214875-26-9

7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B3046245
CAS No.: 1214875-26-9
M. Wt: 149.14
InChI Key: GJAUUPPAJTVUHL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry

Spirocyclic systems, which feature at least two molecular rings connected by a single common atom, are of significant interest in organic and medicinal chemistry. wikipedia.org The defining characteristic of these structures is the spiro-junction, which imparts a high degree of conformational rigidity. nih.gov This rigidity is highly advantageous in drug design, as it allows for the precise spatial arrangement of substituents that are crucial for interacting with biological targets. nih.gov By limiting the conformational mobility of a molecule, chemists can enhance its selectivity for a specific biological target, potentially reducing off-target effects. nih.gov

The three-dimensional nature of spirocyclic scaffolds allows for the exploration of new chemical space, moving away from the predominantly flat structures of many traditional aromatic compounds. researchgate.net This "escaping from flatland" is a key strategy in modern drug discovery. researchgate.net Spirocyclic motifs are found in numerous natural products and have been incorporated into a variety of approved drugs and drug candidates. nih.govacs.org Their unique architecture can also lead to improved physicochemical properties, such as solubility and metabolic stability, compared to their non-spirocyclic counterparts. researchgate.net

Role of Fluorine in Molecular Design and Synthesis

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry. tandfonline.com Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov

Selective fluorination can influence a range of pharmacokinetic and physicochemical properties:

Binding Affinity : Substituting hydrogen with fluorine, which has a similar size, can enhance a ligand's binding affinity to a target protein without a significant increase in molecular size. tandfonline.com

Lipophilicity : Fluorine substitution can modulate a molecule's lipophilicity, which is crucial for its absorption and transport within the body. nih.govresearchgate.net This allows for fine-tuning of a compound's ability to permeate membranes. tandfonline.comacs.org

pKa Alteration : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. tandfonline.com This can reduce basicity and improve bioavailability by promoting better membrane permeation. tandfonline.com

Conformational Control : The introduction of fluorine can influence molecular conformation through steric and electronic effects, such as the gauche effect. acs.org

Due to these beneficial effects, a significant number of pharmaceuticals and agrochemicals on the market contain fluorine. researchgate.net

Overview of Difluorinated Heterocyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in the majority of bioactive compounds. mdpi.commdpi.com When combined with fluorine, the resulting fluorinated heterocycles merge the structural benefits of the heterocyclic core with the unique properties imparted by fluorine. mdpi.com

Difluorinated motifs, particularly the difluoromethylene (-CF2-) group, have garnered increasing attention. This group can act as a bioisostere for other functionalities, such as an ether oxygen or a carbonyl group, while offering greater metabolic stability. researchgate.net The synthesis of these difluorinated architectures is an active area of research, with methods being developed to incorporate the -CF2- unit into complex molecules. researchgate.net The presence of this difluorinated linker can provide metabolic resistance and is a feature in several recently approved drugs. mdpi.com The development of novel fluorinated heterocyclic building blocks is critical for expanding the toolbox available to medicinal chemists for drug discovery. mdpi.comlboro.ac.uk

Contextualization of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane within Spirocyclic and Fluorinated Heterocycle Classes

This compound is a molecule that embodies the principles discussed in the preceding sections. Its structure is a prime example of a novel building block designed for use in drug discovery programs. researchgate.netsigmaaldrich.com

As a Spirocyclic System : The compound is built on an azaspiro[3.4]octane framework, consisting of a five-membered tetrahydrofuran (B95107) ring and a four-membered azetidine (B1206935) ring sharing a single carbon atom. This spirocyclic core provides a rigid, three-dimensional scaffold, a desirable feature for creating molecules with well-defined shapes for target binding. wikipedia.orgnih.gov

As a Fluorinated Heterocycle : The key feature is the gem-difluoro (-CF2-) group on the tetrahydrofuran ring. This difluorination is expected to enhance metabolic stability and modulate the electronic properties of the molecule. nih.gov This makes it a valuable component for synthesizing more complex drug candidates with potentially improved pharmacokinetic profiles.

As a Building Block : this compound is utilized in organic synthesis as a building block to introduce the difluorinated spirocyclic motif into larger, more complex molecules. Its structure contains functional handles, such as the secondary amine in the azetidine ring, that allow for straightforward chemical modification and incorporation into diverse molecular architectures. sigmaaldrich.com

This compound is often supplied as a salt, such as a hydrochloride or trifluoroacetate, to improve its handling and solubility. achmem.comachemblock.com The combination of a rigid 3D spiro-scaffold with the strategic placement of fluorine atoms makes this compound a modern and valuable tool in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Chemical Compound Data

Below are the properties of this compound and its common salt forms.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound1214875-26-9C6H9F2NO149.14
This compound hydrochloride2177267-06-8C6H10ClF2NO185.60
This compound 2,2,2-trifluoroacetate2227206-77-9C8H10F5NO3263.16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-difluoro-5-oxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)1-5(10-4-6)2-9-3-5/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAUUPPAJTVUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNC2)OCC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276486
Record name 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
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Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-26-9
Record name 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214875-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations in the Synthesis of 7,7 Difluoro 5 Oxa 2 Azaspiro 3.4 Octane

Pathways of Copper-Catalyzed Cyclization and Annulation

Copper catalysis is a powerful tool for the construction of nitrogen-containing heterocycles. In the context of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane synthesis, copper-catalyzed intramolecular cyclization represents a plausible and efficient strategy. While direct mechanistic studies on this specific molecule are not extensively documented, analogies can be drawn from related copper-catalyzed carboamination and hydroamination reactions.

A proposed catalytic cycle, depicted in the table below, likely commences with the coordination of a suitable precursor, potentially an acyclic amino-alkene or -alkyne, to a copper(I) catalyst. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated unsaturated bond, leading to the formation of a copper-containing cyclic intermediate. Subsequent protonolysis or reductive elimination would then release the spirocyclic product and regenerate the active copper(I) species, allowing the catalytic cycle to continue. The precise nature of the ligands on the copper center would play a crucial role in the efficiency and selectivity of this process.

StepDescriptionIntermediate/Transition State
1Coordination of the acyclic precursor to the Cu(I) catalyst.Precursor-Cu(I) complex
2Intramolecular nucleophilic attack of the nitrogen atom.Cyclization transition state
3Formation of a copper-containing cyclic intermediate.Organocopper intermediate
4Product release and catalyst regeneration.Product and active Cu(I) catalyst

The annulation aspect of the synthesis, involving the formation of the second ring, could also be facilitated by copper catalysis. This might involve a tandem or sequential process where the initial cyclization is followed by a copper-mediated ring-closing reaction to form the spirocyclic core. The presence of the gem-difluoro group on the cyclopentane (B165970) ring likely influences the electronic properties of the precursors and intermediates, thereby affecting the kinetics and thermodynamics of the copper-catalyzed steps.

Radical Cascade Annulation Mechanisms in Difluorinated Azaspirocycle Synthesis

An alternative and powerful approach to the synthesis of complex cyclic systems, particularly those bearing fluorine atoms, is through radical cascade reactions. nih.gov The formation of the gem-difluorinated cyclopentane portion of this compound is well-suited to a radical-based strategy. These reactions often proceed under mild conditions and can be initiated by a variety of methods, including the use of radical initiators or photoredox catalysis. nih.govresearchgate.net

A plausible radical cascade annulation mechanism would likely involve the generation of a radical species from a suitable acyclic precursor. This radical could then undergo a series of intramolecular cyclizations and other bond-forming events to construct the spirocyclic framework. For instance, a radical initiated on a nitrogen or carbon atom could attack a tethered alkene or alkyne, leading to the formation of one of the rings. This newly formed cyclic radical could then participate in a second cyclization to complete the spirocyclic system.

The key steps in a hypothetical radical cascade for the synthesis of a difluorinated azaspirocycle are outlined below:

StepDescription
1. Radical InitiationGeneration of a radical from a precursor using a chemical initiator or light.
2. First CyclizationIntramolecular attack of the radical onto an unsaturated bond to form the first ring.
3. Second Cyclization/AnnulationThe resulting cyclic radical undergoes a second intramolecular reaction to form the spirocyclic core.
4. Radical TerminationThe final radical intermediate is quenched to afford the neutral product.

The presence of the gem-difluoro group is significant in radical reactions. The strong carbon-fluorine bonds can influence the stability of adjacent radical centers and the regioselectivity of the cyclization steps.

Transition State Analysis in Spirocyclization Processes

In a copper-catalyzed cyclization, the geometry of the transition state for the intramolecular nucleophilic attack would be crucial. The coordination of the copper catalyst and its ligands would pre-organize the acyclic precursor into a conformation that favors cyclization. The transition state would likely involve a specific arrangement of the reacting atoms that minimizes steric hindrance and maximizes orbital overlap.

For a radical cascade annulation, the transition states for the cyclization steps would be influenced by the stereoelectronic requirements of radical reactions. For example, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization according to Baldwin's rules. The geometry of the transition state would adopt a chair-like or boat-like conformation to accommodate the forming ring and any substituents. The presence of the gem-difluoro group could also exert a stereoelectronic effect on the transition state, potentially favoring certain diastereomeric outcomes.

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for a complete mechanistic understanding. In the synthesis of this compound, the identification of key intermediates would provide strong evidence for the proposed pathways.

In the context of copper-catalyzed cyclization, potential intermediates include the initial copper-precursor complex and the subsequent organocopper species formed after the first cyclization. These intermediates could potentially be detected and characterized using spectroscopic techniques such as NMR and X-ray crystallography, provided they have sufficient stability.

For radical cascade mechanisms, the direct detection of radical intermediates is often challenging due to their transient nature. However, indirect evidence for their existence can be obtained through trapping experiments. The use of radical scavengers or spin traps could intercept the radical intermediates, leading to the formation of adducts that can be identified. Furthermore, the observation of specific side products or rearrangement products can often be rationalized by the involvement of certain radical intermediates.

Stereochemical Aspects and Enantioselective Synthesis of 7,7 Difluoro 5 Oxa 2 Azaspiro 3.4 Octane

Importance of Stereocontrol in Spirocyclic Systems

Spirocyclic systems are prevalent in a wide array of natural products and medicinally important compounds. Their rigid, three-dimensional structures provide a well-defined orientation of functional groups in space, which can lead to highly specific interactions with biological targets. The spirocyclic core of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane imparts a distinct conformational rigidity that is sought after in drug design.

The control of stereochemistry in these systems is paramount for several reasons:

Biological Activity: Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to selectively synthesize a single enantiomer is often a regulatory requirement for pharmaceutical development.

Target Binding: The specific arrangement of atoms at the spirocenter and any other stereocenters within the molecule dictates its shape and ability to fit into the binding site of a protein or enzyme. Precise stereocontrol ensures the optimal orientation for molecular recognition and biological response.

Physicochemical Properties: Stereochemistry can influence properties such as solubility, melting point, and crystal packing, which are important considerations in drug formulation and manufacturing.

The synthesis of spirocycles with defined stereochemistry has long been a challenge for organic chemists. The difficulty in their enantioselective synthesis has made them underrepresented in pharmaceutical libraries, despite their unique and desirable three-dimensional properties.

Enantioselective Approaches to Spirocyclic Ethers and Azaspirocycles

The enantioselective synthesis of spirocycles, including those containing ether and amine functionalities, has seen significant advancements with the development of asymmetric catalysis. These methods aim to create a chiral product from an achiral or racemic starting material through the use of a chiral catalyst.

Chiral Catalyst and Ligand Design in Asymmetric Transformations

A cornerstone of enantioselective synthesis is the design and application of chiral catalysts. These catalysts, often composed of a metal center and a chiral ligand, create a chiral environment that directs the stereochemical outcome of a reaction. For the synthesis of spirocyclic ethers and azaspirocycles, a variety of catalytic systems have been explored.

Catalyst SystemTransformationKey Features
Copper-based catalysts Enantioselective carboetherificationFormation of two rings from acyclic substrates, yielding spirocyclic ethers with high enantiomeric excess.
Rhodium-based catalysts Carbene N-H insertionSimultaneous control of C-N axial and spiro-central chirality in the synthesis of N-arylindolinone-spiroacetals.
Palladium-based catalysts Formal [3+2] cycloadditionAsymmetric synthesis of 2,2-difluorinated tetrahydrofurans, demonstrating a method to introduce a chiral difluorinated ring. nih.gov
Organocatalysts Various cycloadditions and cascade reactionsMetal-free approach to spirocycles, often employing chiral amines or phosphoric acids to induce stereoselectivity.

The design of the chiral ligand is critical to the success of these transformations. The ligand's structure influences the steric and electronic properties of the catalyst, thereby controlling the facial selectivity of the substrate's approach to the metal center. Privileged ligand scaffolds, such as BINAP and its derivatives, have been successfully employed in a range of asymmetric reactions, including those leading to spirocyclic frameworks.

Induction of Chirality in Ring-Expanding Difluorination

While direct methods for the enantioselective synthesis of this compound are not extensively documented, analogous transformations provide insight into how chirality could be introduced. One plausible strategy involves a palladium-catalyzed formal [3+2] cycloaddition between a gem-difluoroalkene and a racemic vinyl epoxide or vinylethylene carbonate. nih.gov This approach has been successful in the asymmetric synthesis of 2,2-difluorinated tetrahydrofurans with high enantioselectivity (up to 98% ee). nih.gov Such a method could potentially be adapted to construct the difluorinated tetrahydrofuran (B95107) ring of the target spirocycle in an enantioselective manner.

The key to this transformation is the use of a chiral ligand, such as (R)-BINAP, which differentiates between the two enantiomers of the racemic starting material, leading to an enantioenriched product. This strategy highlights a powerful method for creating stereocenters in fluorinated heterocyclic systems.

Diastereoselective Synthesis Considerations

In molecules with multiple stereocenters, such as substituted derivatives of this compound, both enantioselectivity and diastereoselectivity must be controlled. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and biological properties.

The introduction of fluorine atoms can significantly influence the diastereoselectivity of a reaction. The strong electron-withdrawing nature of fluorine can alter the electron density and conformation of intermediates and transition states. For instance, in iodocyclization reactions, the stereochemical outcome can be directed by the presence of a fluorine substituent on the starting material. This "fluorine-directing effect" arises from stereoelectronic interactions that favor one diastereomeric transition state over another.

In the context of synthesizing derivatives of this compound, the gem-difluoro group on the tetrahydrofuran ring would likely exert a significant influence on the stereochemical outcome of reactions at adjacent positions. Any synthetic strategy would need to carefully consider the conformational preferences and electronic effects of the difluorinated ring to achieve the desired diastereomer. For example, the cyclization to form the spirocyclic system could proceed with a high degree of diastereoselectivity due to the steric and electronic constraints imposed by the existing ring and its substituents.

Reactivity and Derivatization of 7,7 Difluoro 5 Oxa 2 Azaspiro 3.4 Octane Scaffolds

Functionalization of the Spirocyclic Ring System

The 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane scaffold possesses two key sites for functionalization within its spirocyclic ring system: the secondary amine of the azetidine (B1206935) ring and the ether oxygen of the tetrahydrofuran (B95107) ring.

The secondary amine in the 2-aza position is a versatile handle for a variety of chemical transformations. Standard N-functionalization reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's biological activity and pharmacokinetic profile. These reactions include, but are not limited to, N-alkylation, N-arylation, acylation to form amides, and sulfonylation to form sulfonamides. The reactivity of this nitrogen is analogous to that of other saturated N-heterocycles. For instance, the amine can be deprotected from a salt form (e.g., hydrochloride or trifluoroacetate) and subjected to coupling with various electrophiles. google.comachemblock.comchemscene.com The choice of a protecting group, such as a tert-butoxycarbonyl (Boc) group, is also a common strategy to facilitate certain transformations before deprotection to reveal the reactive amine. mdpi.comresearchgate.net

The ether oxygen at the 5-oxa position is generally less reactive than the amine. However, under certain conditions, such as in the presence of strong acids, ring-opening of the tetrahydrofuran moiety could occur. The stability of the ether linkage is an important consideration during the design of synthetic routes for further derivatization. Research on related oxa-azaspiro[3.4]octane systems suggests that the scaffold is robust enough for various synthetic manipulations. lookchem.com

Below is a table illustrating potential functionalization reactions of the spirocyclic ring system.

Reaction Type Reagents and Conditions Product Type Potential Utility
N-AlkylationR-X (alkyl halide), Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF)N-Alkyl derivativeModulation of basicity, introduction of functional groups
N-ArylationAr-X (aryl halide), Pd or Cu catalyst, Ligand, BaseN-Aryl derivativeExploration of SAR, introduction of aromatic moieties
N-AcylationRCOCl or (RCO)2O, Base (e.g., Pyridine, Et3N)N-Amide derivativeIntroduction of hydrogen bond acceptors, modification of solubility
N-SulfonylationRSO2Cl, Base (e.g., Pyridine, Et3N)N-Sulfonamide derivativeIntroduction of acidic protons, bioisosteric replacement

C-H Functionalization Strategies for Azaspirocycles

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, and azaspirocycles are amenable to such strategies. researchgate.net For the this compound scaffold, the C-H bonds adjacent to the nitrogen and oxygen atoms are the most likely sites for functionalization due to the influence of the heteroatoms.

Radical C-H functionalization has been shown to be effective for azaspirocycles, revealing differences in reactivity and selectivity compared to their non-spirocyclic analogues. nih.gov These methods can allow for the introduction of various functional groups at positions that are otherwise difficult to access. The development of methodologies for the remote functionalization of aliphatic C-H bonds with fluorinated moieties via radical processes is also an active area of research. nih.gov

Transition-metal-catalyzed C-H activation is another viable strategy. With appropriate directing groups, site-selective functionalization can be achieved. For instance, if the nitrogen is part of a directing group, C-H bonds at a specific distance could be targeted for arylation, alkylation, or other transformations. rsc.org The application of these methods to fluorinated spirocycles could provide a diverse range of novel compounds. nih.gov

The following table outlines potential C-H functionalization strategies for the azaspirocyclic scaffold.

Strategy Typical Reagents and Conditions Target C-H Bonds Potential Products
Radical C-H XanthylationXanthate, Radical initiator (e.g., lauroyl peroxide)α to Nitrogen and OxygenXanthylated spirocycles
Photocatalyzed C-H AlkylationAlkyl halide, Photocatalyst, Lightα to Nitrogenα-Alkylated spirocycles
Directed C-H ArylationAryl halide, Transition metal catalyst (e.g., Pd, Ru), Directing group on NitrogenSpecific C-H bonds based on directing groupArylated spirocycles

Transformations of the Difluoromethylene Unit

The gem-difluoromethylene (CF2) group at the 7-position is a key feature of the scaffold, imparting unique electronic properties and conformational constraints. While generally stable, this unit can participate in certain chemical transformations.

The reactivity of gem-difluoroalkanes, particularly in cyclic systems, has been explored. For instance, transformations of gem-difluorocyclopropanes often involve ring-opening reactions catalyzed by transition metals. researchgate.netrsc.orgresearchgate.net While the five-membered ring in the this compound is less strained than a cyclopropane, reactions involving the C-F bonds or adjacent C-C bonds may be possible under specific conditions.

The transformation of a CF2 group to a carbonyl group (C=O) is a known process, although it often requires harsh conditions. Conversely, the CF2 group can be considered a bioisostere of a carbonyl group. The synthesis of difluoromethyl ethers from phenols and a difluorocarbene source is a related transformation that highlights the reactivity of difluorinated species. nih.gov The C-F bonds themselves are generally strong and resistant to cleavage, contributing to the metabolic stability of the molecule.

Potential transformations involving the difluoromethylene unit are summarized in the table below.

Transformation Type Potential Reagents and Conditions Resulting Functional Group Notes
Hydrolysis/Ketone FormationStrong acid or base, high temperaturesCarbonyl (C=O)Generally requires harsh conditions
Reductive DefluorinationReducing agents (e.g., active metals)Monofluoroalkane or AlkaneMay lead to a mixture of products
C-C Bond Formation adjacent to CF2Organometallic reagents, specific catalystsFunctionalized cyclopentane (B165970) ringHighly dependent on substrate and reaction conditions

Heteroatom Compatibility and Substrate Scope in Derivatization

The successful derivatization of the this compound scaffold depends on the compatibility of the azetidine and tetrahydrofuran rings with the reaction conditions employed. The secondary amine is a nucleophilic and basic center, which can be protected (e.g., as a Boc-carbamate) to prevent unwanted side reactions during functionalization at other parts of the molecule. mdpi.comresearchgate.net

The substrate scope for N-functionalization is generally broad, allowing for the introduction of a wide variety of alkyl, aryl, acyl, and sulfonyl groups. The choice of reagents should be made to avoid conditions that could lead to the degradation of the spirocyclic core, such as strong acids that might cleave the ether linkage. The development of robust and step-economic routes for the synthesis of related thia/oxa-azaspiro[3.4]octanes demonstrates that these scaffolds are compatible with a range of synthetic transformations. lookchem.com

For C-H functionalization, the substrate scope will be highly dependent on the specific methodology used. Radical reactions can sometimes be limited by the presence of other easily abstractable hydrogens, while transition-metal-catalyzed reactions may be sensitive to certain functional groups that can coordinate to the metal center.

Diversification of Spirocyclic Products

The derivatization strategies discussed above allow for the generation of a diverse library of this compound analogs. This diversification is crucial for exploring the structure-activity relationships (SAR) in drug discovery programs. The synthesis of novel azaspiro[3.4]octanes as multifunctional modules for drug discovery has been reported, highlighting the importance of these scaffolds. researchgate.netresearchgate.net

By combining N-functionalization with C-H functionalization, it is possible to create highly substituted and complex spirocyclic structures. The inherent three-dimensionality of the spirocycle, combined with the unique properties of the gem-difluoro group, makes these compounds attractive for targeting a wide range of biological targets. The use of spirocyclic scaffolds in medicinal chemistry is a growing trend, with many examples of spirocycles being incorporated into drug candidates and approved drugs. bldpharm.com The derivatization of the this compound scaffold provides a pathway to novel chemical entities with potentially improved pharmacological properties.

Theoretical and Computational Studies on 7,7 Difluoro 5 Oxa 2 Azaspiro 3.4 Octane

Conformational Analysis of Difluorinated Spirocyclic Ethers

The conformational preferences of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane are dictated by a complex interplay of steric and stereoelectronic effects. The spirocyclic nature of the molecule inherently restricts the conformational freedom of both the azetidine (B1206935) and the tetrahydrofuran (B95107) rings. The introduction of the gem-difluoro group at the 7-position introduces additional conformational constraints and electronic effects.

Furthermore, the lone pairs on the oxygen and nitrogen atoms will engage in hyperconjugative interactions with the antibonding orbitals of adjacent C-F, C-C, and C-N bonds. These n -> σ* interactions contribute to the stabilization of specific conformations. Density functional theory (DFT) calculations are a powerful tool for elucidating the preferred conformations by mapping the potential energy surface and identifying the low-energy minima.

Table 1: Predicted Dominant Conformational Influences on this compound

InteractionDescriptionPredicted Outcome
Gauche Effect Preference for a gauche orientation of the two C-F bonds.Influences the puckering of the tetrahydrofuran ring.
Hyperconjugation Donation of electron density from lone pairs (O, N) to antibonding orbitals (σ).Stabilizes specific ring conformations.
Anomeric Effect Interaction between the oxygen lone pairs and the σ orbital of the C-C bond of the spiro center.Influences the geometry around the spiro atom.
Steric Hindrance Repulsive interactions between atoms.Disfavors conformations with close atomic contacts.

Strain Analysis in Spirocyclic Architectures

Spirocycles inherently possess a degree of ring strain due to the geometric constraints imposed by the shared spiroatom. In this compound, the fusion of a four-membered azetidine ring and a five-membered tetrahydrofuran ring contributes to this strain. The azetidine ring, in particular, exhibits significant angle strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°.

The introduction of a gem-difluoro group can further modulate the ring strain. Theoretical studies on gem-difluorocyclopropanes have shown a significant increase in ring strain energy compared to their non-fluorinated counterparts. This is attributed to the increased p-character of the carbon orbitals in the C-F bonds, which leads to a deformation of the molecular geometry. A similar effect is anticipated in the tetrahydrofuran ring of this compound.

Computational methods, such as homodesmotic reactions, can be employed to quantify the strain energy. This approach involves constructing a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy of the cyclic system.

Table 2: Estimated Strain Energy Contributions

Structural FeatureSource of StrainEstimated Impact
Azetidine Ring Angle strain from the four-membered ring.High
Tetrahydrofuran Ring Torsional and angle strain in the five-membered ring.Moderate
Spiro Center Geometric constraints of the fused rings.Moderate
gem-Difluoro Group Increased p-character of C-F bonds, leading to geometric distortion.Increase in ring strain

Computational Predictions of Reactivity and Selectivity

The reactivity and selectivity of this compound are influenced by the electronic properties of the heteroatoms and the fluorine substituents. The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it a potential nucleophilic and basic site. The oxygen atom in the tetrahydrofuran ring also has lone pairs, but is generally less basic than the nitrogen.

The gem-difluoro group at the 7-position acts as a strong electron-withdrawing group through the inductive effect. This will decrease the electron density on the adjacent carbon atoms and potentially influence the acidity of the neighboring C-H bonds. Computational predictions of reactivity can be performed by calculating molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule.

Frontier molecular orbital (FMO) theory is another valuable tool for predicting reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to act as a nucleophile or an electrophile. For instance, the location of the HOMO can indicate the most likely site for electrophilic attack, while the location of the LUMO can suggest the site for nucleophilic attack.

Molecular Modeling of Structural Features Relevant for Chemical Space Exploration

Spirocyclic scaffolds are of great interest in drug discovery as they provide access to novel, three-dimensional chemical space. nih.gov The rigid nature of the spiro[3.4]octane core of this compound provides a well-defined orientation of substituents, which can be advantageous for optimizing interactions with biological targets.

Molecular modeling techniques can be used to explore the chemical space accessible from this scaffold. By computationally enumerating and evaluating virtual libraries of derivatives, it is possible to assess their drug-like properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). The inherent three-dimensionality of spirocycles, often quantified by parameters like the fraction of sp3-hybridized carbons (Fsp3) and principal moments of inertia (PMI), is a key feature that can be optimized for improved pharmacological profiles. The introduction of the gem-difluoro group can also enhance metabolic stability by blocking potential sites of metabolism.

Table 3: Key Molecular Descriptors for Chemical Space Exploration

DescriptorRelevancePredicted Influence of Spiro-difluoro Scaffold
Fraction of sp3 Carbons (Fsp3) Indicator of three-dimensionality and saturation.High, contributing to escape from "flatland" of aromatic drugs.
Principal Moments of Inertia (PMI) Describes the shape of the molecule.Rod-like to sphere-like, depending on substitution.
Polar Surface Area (PSA) Predicts cell permeability.Modulated by the nitrogen and oxygen atoms.
Lipophilicity (logP) Affects solubility and membrane permeability.Increased by the fluorine atoms.

Quantum Chemical Investigations of Bond Angles and Geometrical Influences of Fluorine

The high electronegativity of fluorine significantly influences the local geometry of the this compound molecule. Quantum chemical calculations, such as those based on Hartree-Fock theory or DFT, can provide precise information about bond lengths, bond angles, and dihedral angles.

The C-F bonds are expected to be shorter than C-H bonds and highly polarized. The presence of two fluorine atoms on the same carbon (gem-difluoro) will lead to a widening of the F-C-F bond angle to a value greater than the ideal tetrahedral angle, due to electrostatic repulsion between the electron-rich fluorine atoms. Conversely, the C-C-C bond angle within the tetrahydrofuran ring at the C7 position is likely to be compressed.

Table 4: Predicted Geometrical Parameters

ParameterPredicted Value/TrendRationale
F-C7-F Bond Angle > 109.5°Electrostatic repulsion between fluorine atoms.
C6-C7-C8 Bond Angle < 109.5°Compensation for the widened F-C-F angle.
C-F Bond Length ~1.35 ÅTypical length for a C(sp3)-F bond.
C7-O Bond Length ShortenedInductive effect of the fluorine atoms.

Applications of 7,7 Difluoro 5 Oxa 2 Azaspiro 3.4 Octane in Advanced Organic Synthesis

Role as Building Blocks for Complex Molecular Architectures

The rigid, three-dimensional conformation of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane makes it an exceptional building block for the synthesis of complex molecular structures. researchgate.net Traditional synthetic chemistry has often been dominated by flat, aromatic ring systems. Spirocyclic scaffolds, by contrast, provide a defined orientation of substituents in three-dimensional space, a feature highly sought after in medicinal chemistry for improving target selectivity and optimizing pharmacokinetic properties. researchgate.net

The structure of this compound incorporates a spirocenter that joins a four-membered azetidine (B1206935) ring and a five-membered tetrahydrofuran (B95107) ring. This arrangement locks the molecule into a conformationally restricted state. When incorporated into larger molecules, this scaffold imparts its rigid geometry, allowing for the precise positioning of functional groups. The presence of the gem-difluoro group at the 7-position further influences the molecule's electronic properties and can enhance metabolic stability, making it a valuable motif for creating sophisticated and durable molecular architectures. researchgate.net

Modular Preparation of Diverse Spirocyclic Scaffolds

A key advantage of the oxa-azaspiro[3.4]octane framework is its amenability to modular synthesis, allowing for the preparation of a wide array of derivatives from common intermediates. lookchem.com Research has demonstrated robust and step-economic routes to produce various functionalized 5-oxa-2-azaspiro[3.4]octane modules, which can then be diversified. lookchem.com

For instance, a tandem conjugate addition-Dieckmann cyclization protocol can yield a spirocyclic ketoester, which serves as a versatile branching point. lookchem.com This intermediate can be transformed into several key building blocks through straightforward chemical manipulations. This modularity is crucial for efficiently generating a collection of related compounds with varied functionalities, or "exit vectors," for further elaboration. lookchem.com

Table 1: Modular Synthesis of Functionalized 5-Oxa-2-azaspiro[3.4]octane Scaffolds This table is based on synthetic routes described for the parent oxa-azaspiro[3.4]octane core.

PrecursorReactionProductYield
Spirocyclic KetoesterKrapcho DecarboxylationSpirocyclic Ketone61% (over 2 steps)
Spirocyclic KetoneReduction (NaBH₄)Spirocyclic Alcohol-
Spirocyclic KetoneReductive AminationSpirocyclic Amine53%

This approach provides access to ketone, alcohol, and amine derivatives, each offering a distinct chemical handle for subsequent reactions, thereby enabling the construction of diverse and complex molecular libraries. lookchem.com

Strategic Use in Natural Product Synthesis

While strained heterocycles are increasingly recognized as powerful tools in organic synthesis for building molecular complexity, the specific application of this compound in the total synthesis of natural products is not yet extensively documented in scientific literature. frontiersin.org The use of such novel, non-natural scaffolds is more prevalent in the field of medicinal chemistry and drug discovery, where the goal is often to create patentable new chemical entities with optimized properties. researchgate.netsigmaaldrich.com

The development of synthetic methods to access unique spirocycles like this one is a current focus of chemical research. nih.gov It is plausible that as these building blocks become more accessible, their strategic incorporation into the synthesis of complex natural product analogues will become a more common strategy to create derivatives with enhanced biological activity or improved pharmacological profiles.

Design of Novel Chemical Space Utilizing Strained Heterocycles

The exploration of novel chemical space—the universe of all possible molecules—is a primary objective in drug discovery. This compound is an ideal tool for this purpose as it combines several features that allow chemists to access uncharted structural territory. researchgate.netsigmaaldrich.com

The key components contributing to its novelty are:

Spirocyclic Core: The spiro-fusion creates a rigid, three-dimensional structure that is fundamentally different from linear or simple cyclic molecules. researchgate.net

Strained Azetidine Ring: The four-membered ring possesses inherent ring strain. This "strain energy" can be a powerful driving force in chemical reactions, enabling transformations that would not be possible with unstrained rings. frontiersin.orgnih.gov

Gem-Difluoro Group: The introduction of fluorine atoms significantly alters the electronic and conformational properties of a molecule. The C-F bond is highly polarized and stable, and the difluoro group can influence acidity, lipophilicity, and metabolic stability. nih.govsemanticscholar.org

The combination of these elements in a single, compact building block provides a gateway to libraries of sp³-rich compounds with well-defined three-dimensional shapes, allowing medicinal chemists to "escape from flatland" and design molecules with unique pharmacological potential. researchgate.net

Application as Bioisosteres in Scaffold Replacement Strategies

In medicinal chemistry, bioisosterism refers to the strategy of replacing one functional group or scaffold with another while retaining the desired biological activity. This is often done to improve a molecule's physicochemical or pharmacokinetic properties. The 5-oxa-2-azaspiro[3.4]octane scaffold has been successfully utilized as a bioisostere for common heterocyclic motifs found in many drugs, such as morpholine (B109124) and piperazine. researchgate.netresearchgate.net

The rigid, spirocyclic structure can mimic the spatial arrangement of these common rings but offers several potential advantages:

Improved Metabolic Stability: The spirocyclic core is often more resistant to metabolic degradation compared to more flexible, monocyclic systems. researchgate.net

Enhanced 3D Character: It provides a superior three-dimensional profile, which can lead to better binding affinity and selectivity for a biological target.

Novelty and Patentability: As a less common scaffold, it provides access to novel intellectual property. researchgate.net

The gem-difluoro group in this compound further enhances its utility as a bioisostere. Fluorine is often used to replace hydrogen atoms or hydroxyl groups to modulate properties like lipophilicity and acidity, and to block sites of metabolism. chemrxiv.org

Table 2: Bioisosteric Comparison of Scaffolds

ScaffoldKey FeaturesPotential Advantages of Spirocyclic Bioisostere
MorpholineFlexible, polar six-membered ring.Increased rigidity, defined 3D vector for substituents, potential for improved metabolic stability.
PiperazineFlexible six-membered ring with two basic nitrogens.Conformational restriction, novel geometry, tunable basicity via substitution on the azetidine nitrogen.

Synthesis of Compound Libraries for Chemical Screening

The modular and efficient synthesis of oxa-azaspiro[3.4]octane derivatives makes this scaffold highly suitable for the generation of compound libraries for high-throughput screening (HTS). researchgate.net By creating a large collection of related but structurally diverse molecules, researchers can screen for compounds that exhibit a desired biological activity, providing starting points for new drug discovery programs. researchgate.net

The synthetic pathways allow for diversification at the azetidine nitrogen, as well as the introduction of other functional groups on the tetrahydrofuran ring. lookchem.com This enables the creation of libraries where different substituents are systematically varied around the rigid spirocyclic core. This approach has been successfully applied to other spirocyclic systems, such as the parallel synthesis of a 162-member library based on a 1-oxa-7-azaspiro[4.5]decane scaffold, demonstrating the power of this strategy for exploring structure-activity relationships. nih.gov The resulting libraries of novel, sp³-rich molecules are valuable assets for identifying new hit compounds in the lead discovery process. researchgate.net

Future Directions and Research Perspectives for 7,7 Difluoro 5 Oxa 2 Azaspiro 3.4 Octane

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane and its analogs will likely be driven by the dual goals of efficiency and sustainability. Current synthetic approaches to fluorinated heterocycles often rely on multi-step sequences and harsh reaction conditions. Future research should prioritize the development of more eco-friendly and economically viable methods.

Key areas of focus will include:

Green Chemistry Approaches: The adoption of green chemistry principles will be crucial. This includes the use of safer solvents, such as ionic liquids or water, and the development of catalyst-free reactions or the use of biodegradable catalysts. mrlcg.com Techniques like microwave-assisted synthesis and flow chemistry could also offer significant advantages in terms of reduced reaction times and energy consumption. mrlcg.comgfl.co.in

Catalytic Fluorination: Advances in catalytic methods for the introduction of fluorine atoms are a promising avenue. The development of novel catalysts, for instance, palladium-based systems, for C-H fluorination could enable the direct and late-stage introduction of fluorine into a pre-formed spirocyclic scaffold, potentially reducing the number of synthetic steps. tandfonline.com

Novel Reagents: The exploration of new fluorinating reagents is another important research direction. For example, hypervalent iodine(III) reagents like fluoroiodane have shown promise in the fluorocyclization of unsaturated systems to create fluorinated heterocycles under mild conditions. nih.govnih.gov

Mechanochemistry: The use of mechanochemical methods, such as ball-milling, offers a solvent-free alternative to traditional solution-phase synthesis, which can lead to improved yields and reduced waste. nih.gov

Synthetic StrategyKey AdvantagesRelevant Research Areas
Green Chemistry Reduced environmental impact, increased safetyUse of green solvents, biodegradable catalysts, microwave and flow chemistry
Catalytic Fluorination High efficiency and selectivity, potential for late-stage functionalizationPalladium-catalyzed C-H fluorination, development of novel fluorination catalysts
Novel Reagents Milder reaction conditions, novel reactivityHypervalent iodine reagents, electrophilic fluorinating agents
Mechanochemistry Solvent-free synthesis, potentially higher yieldsBall-milling for the synthesis of fluorinated heterocycles

Exploration of Uncharted Spirocyclic Motifs with Difluorinated Elements

The this compound scaffold provides a foundational template for the exploration of a vast and largely uncharted chemical space. The strategic incorporation of difluorinated spirocyclic motifs can significantly impact the physicochemical and pharmacological properties of molecules.

Future research in this area should focus on:

Bioisosteric Replacement: The difluoromethylene group is a well-established bioisostere for ether oxygen or carbonyl groups. acs.org Future work could involve the systematic replacement of these groups in known bioactive molecules with the this compound moiety to explore the impact on biological activity, metabolic stability, and pharmacokinetic profiles. mrlcg.comacs.org

Conformational Control: The rigid spirocyclic framework of this compound imparts a defined three-dimensional geometry. The introduction of the gem-difluoro group can further influence the conformational preferences of the molecule. nih.gov A deeper understanding of these conformational effects through computational modeling and experimental techniques like NMR spectroscopy will be crucial for the rational design of new drug candidates. drugbank.comsmw.ch

Scaffold Diversification: The synthesis of libraries of compounds based on the this compound core with diverse substituents will be essential to explore structure-activity relationships. This will enable the identification of new compounds with improved potency and selectivity for various biological targets. gfl.co.indrugdiscoveryonline.com Spirocyclic motifs are increasingly recognized as privileged structures in drug discovery due to their ability to improve drug-like properties. gfl.co.inmit.eduresearchgate.net

Addressing Challenges in Accessing Fluorinated Medium Rings

The synthesis of medium-sized rings (7-11 membered) is notoriously challenging due to unfavorable entropic and enthalpic factors, including transannular strain. nih.govsmw.chmit.edu The introduction of fluorine atoms can further complicate these syntheses.

Future research should be directed towards overcoming these hurdles through:

Ring-Expansion Strategies: Ring-expansion reactions offer a powerful alternative to direct cyclization for the construction of medium-sized rings. nih.govriken.jp Developing novel ring-expansion methodologies that are tolerant of fluorine substitution will be a key area of investigation.

Conformational Constraints: The presence of fluorine can significantly alter the conformational landscape of a molecule, which can either facilitate or hinder cyclization. acs.orgnih.gov A thorough understanding of these conformational effects through computational studies will be vital for the rational design of synthetic routes to fluorinated medium rings. nih.govnumberanalytics.com

Novel Cyclization Strategies: The development of new catalytic systems and reaction conditions that can overcome the activation barriers associated with medium-ring formation is a critical area of research. This could involve the use of template-assisted synthesis or the exploration of radical-based cyclization pathways.

ChallengePotential StrategyResearch Focus
Transannular Strain Ring-Expansion ReactionsDevelopment of fluorine-tolerant ring-expansion methodologies
Entropic Penalties Intramolecular Cyclization of Constrained PrecursorsDesign of precursors with reduced conformational freedom
Fluorine-Induced Reactivity Changes Development of Novel Catalytic SystemsCatalysts that can accommodate the electronic effects of fluorine

Enhancing Industrial-Academic Collaboration in Synthetic Organic Chemistry

The translation of fundamental research in synthetic organic chemistry into tangible applications, particularly in the pharmaceutical industry, is greatly facilitated by robust collaborations between academia and industry. nih.govacs.orgacs.org The development of novel compounds like this compound can be significantly accelerated through such partnerships.

Future efforts to enhance collaboration should focus on:

Shared Expertise and Resources: Academic labs often excel in fundamental research and the development of novel synthetic methods, while industrial partners possess the resources for high-throughput screening, process development, and clinical trials. nih.govdrugdiscoveryonline.comresearchgate.net Collaborative models that leverage these complementary strengths can be highly effective. drugbank.comsmw.ch

Pre-competitive Consortia: The formation of pre-competitive consortia involving multiple academic and industrial partners can be a powerful mechanism for tackling fundamental challenges in synthetic chemistry, such as the development of new fluorination technologies. acs.org

Open Innovation Platforms: Open innovation platforms can facilitate the sharing of knowledge and resources between academia and industry, fostering a more collaborative and efficient research ecosystem. nih.gov

Personnel Exchange: Programs that facilitate the exchange of researchers between academic and industrial labs can promote cross-pollination of ideas and expertise, leading to more innovative and impactful research.

Successful collaborations between academia and industry have led to the development of groundbreaking treatments for various diseases. mrlcg.com For instance, the development of the leukemia drug Gleevec was a result of a partnership between the University of Pennsylvania and Novartis. mrlcg.com Similarly, the HPV vaccine Gardasil emerged from a collaboration between the University of Queensland and Merck & Co. mrlcg.com These examples underscore the immense potential of such partnerships to drive innovation in drug discovery and development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing fluorine atoms into the spirocyclic framework of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane?

  • Methodological Answer : Fluorination requires regioselective control due to steric and electronic constraints. Strategies include:

  • Electrophilic fluorination : Use of Selectfluor® or DAST (diethylaminosulfur trifluoride) to target electron-rich positions, as seen in analogous spirocyclic systems .
  • Nucleophilic substitution : Fluoride ion displacement on pre-functionalized intermediates (e.g., brominated precursors), ensuring proper leaving-group activation .
  • Safety note : Fluorinating agents like DAST require inert conditions and rigorous temperature control to avoid side reactions.

Q. How can the spirocyclic structure and fluorine substitution be confirmed analytically?

  • Methodological Answer :

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., CF2_2 groups at δ -110 to -120 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic connectivity .
  • X-ray crystallography : Resolves spatial arrangement of the oxa-aza ring system and fluorine positions. Precedents from similar spiro compounds (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives) highlight the importance of crystallizing under low-temperature, anhydrous conditions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for fluorine isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in drug discovery contexts?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess metabolic stability. Compare with non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity. Use software like AutoDock Vina, parameterized for fluorine’s van der Waals radius and electronegativity .
  • Data integration : Cross-validate computational results with experimental kinetics (e.g., hydrolysis rates under physiological pH) .

Q. What experimental designs address contradictions in reported biological activity data for fluorinated spirocyclic compounds?

  • Methodological Answer :

  • Controlled variable testing : Replicate assays under standardized conditions (e.g., pH, temperature, solvent) to isolate compound-specific effects. For example, use randomized block designs with split-plot arrangements to test multiple variables (e.g., concentration, incubation time) .
  • Orthogonal assays : Validate antimicrobial or enzyme inhibition claims using both in vitro (e.g., microdilution) and in silico (e.g., molecular docking) methods .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurities in commercial samples, inconsistent purity thresholds) .

Q. How can researchers integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with varied ring sizes (e.g., 3.3 vs. 3.4 spiro systems) or substituents (e.g., trifluoromethyl vs. difluoro groups) to map steric/electronic contributions .
  • Free-Wilson analysis : Quantify additive effects of fluorine and heteroatoms on bioactivity. Compare with non-spirocyclic fluorinated compounds to isolate ring strain’s role .
  • Theoretical grounding : Link results to concepts like "fluorine’s gauche effect" or spirocyclic conformational rigidity, referencing frameworks in medicinal chemistry .

Data Contradiction and Validation

Q. What methodologies resolve discrepancies in synthetic yields reported for this compound?

  • Methodological Answer :

  • Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. ethers), and temperatures using Design of Experiments (DoE) to identify critical factors .
  • Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated byproducts) that reduce yield. Adjust stoichiometry or quenching protocols accordingly .
  • Reproducibility protocols : Publish detailed synthetic procedures with purity thresholds (e.g., ≥95% by HPLC) to align reporting standards .

Theoretical and Methodological Integration

Q. How should researchers align studies on this compound with broader pharmacological or materials science theories?

  • Methodological Answer :

  • Hypothesis-driven design : Test specific predictions (e.g., "Fluorine enhances blood-brain barrier penetration in spirocyclic CNS drugs") using in vitro permeability assays (e.g., PAMPA) .
  • Interdisciplinary frameworks : Combine synthetic chemistry data with computational ADMET models to validate theoretical assumptions about fluorine’s role .
  • Peer review : Engage domain experts to critique alignment with established theories (e.g., Lipinski’s Rule of Five for drug-likeness) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.